BenchChemオンラインストアへようこそ!

CCK (27-33)

Behavioral Pharmacology Satiety Research In Vivo Assay

Cholecystokinin (CCK) (27-33) is a synthetic C-terminal heptapeptide fragment of the endogenous hormone cholecystokinin, with the amino acid sequence H-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂ (CAS 20988-64-1 for the sulfated form). It encompasses the minimal active sequence required for biological activity at CCK receptors, distinguished from longer forms like CCK-8 (26-33) and CCK-33 (1-33) by its specific engagement of the CCK1 receptor subtype which mandates a sulfated tyrosine within the carboxyl-terminal heptapeptide-amide for high affinity.

Molecular Formula C45H57N9O10S2
Molecular Weight 948.1 g/mol
Cat. No. B1460154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCK (27-33)
Molecular FormulaC45H57N9O10S2
Molecular Weight948.1 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N
InChIInChI=1S/C45H57N9O10S2/c1-65-18-16-33(51-41(60)31(46)20-27-12-14-29(55)15-13-27)42(61)49-25-38(56)50-36(22-28-24-48-32-11-7-6-10-30(28)32)44(63)52-34(17-19-66-2)43(62)54-37(23-39(57)58)45(64)53-35(40(47)59)21-26-8-4-3-5-9-26/h3-15,24,31,33-37,48,55H,16-23,25,46H2,1-2H3,(H2,47,59)(H,49,61)(H,50,56)(H,51,60)(H,52,63)(H,53,64)(H,54,62)(H,57,58)/t31-,33-,34-,35-,36-,37-/m0/s1
InChIKeyCRSGPVVFNHQALK-GIZYWFQPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CCK (27-33) Peptide Fragment: Core Identity, Sequence, and Receptor Engagement for Procurement Selection


Cholecystokinin (CCK) (27-33) is a synthetic C-terminal heptapeptide fragment of the endogenous hormone cholecystokinin, with the amino acid sequence H-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂ (CAS 20988-64-1 for the sulfated form) [1]. It encompasses the minimal active sequence required for biological activity at CCK receptors, distinguished from longer forms like CCK-8 (26-33) and CCK-33 (1-33) by its specific engagement of the CCK1 receptor subtype which mandates a sulfated tyrosine within the carboxyl-terminal heptapeptide-amide for high affinity [2]. This precise molecular definition directly informs its utility as a selective pharmacological tool and reference standard in assays differentiating CCK receptor subtypes, a key consideration for scientific procurement.

Why Generic Substitution of CCK (27-33) with Other CCK Fragments Fails: A Procurement Risk Analysis


Assuming functional interchangeability between CCK (27-33) and other C-terminal CCK fragments like CCK-8 (26-33) or CCK-4 (30-33) presents significant experimental risk. Despite sharing a core sequence, these fragments exhibit divergent biological activities, potencies, and receptor subtype selectivities. For instance, while CCK (27-33) demonstrates a clear potency hierarchy (CCK 26-33 > CCK 1-33 > CCK 27-33) in peripheral smooth muscle assays, its activity is completely absent in certain behavioral models without sulfation, in stark contrast to the broader activity of CCK-8 [1]. Furthermore, the differential requirement of the sulfated heptapeptide for high-affinity CCK1 receptor binding versus the tetrapeptide requirement for CCK2 underscores that substituting a longer or shorter fragment can inadvertently shift the pharmacological profile [2]. The evidence presented below quantifies these critical differentiators, justifying precise compound selection.

CCK (27-33) Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation


CCK (27-33) Exhibits >1000-Fold Lower Behavioral Activity Compared to CCK-8 in an Exploratory Model, Defining a Critical Sulfation-Dependent Divergence

In a mouse model of exploratory behavior, the sulfated form of CCK (27-33) induces behavioral effects within a physiological dose range, similar to CCK-8 (26-33). However, the non-sulfated form of CCK (27-33) is completely inactive even at a high dose of 10⁻³ mol/kg, contrasting with its sulfated counterpart and CCK-8 [1]. This demonstrates a profound, sulfation-dependent functional divergence.

Behavioral Pharmacology Satiety Research In Vivo Assay

CCK (27-33) Displays a Distinct Potency Profile in Peripheral Smooth Muscle Assays, Ranking Below CCK-8 and CCK-33 but Well Above Shorter Fragments

In vitro studies on guinea pig gallbladder and ileum reveal a clear potency hierarchy among CCK fragments. The general order is CCK 26-33 (CCK-8) > CCK 1-33 > CCK 27-33 ≫ non-sulfated (NS) CCK 26-33 > pentagastrin > CCK 30-33 [1]. This quantifies the relative activity of CCK (27-33) and confirms it as a distinct entity with lower potency than CCK-8 but significantly higher than shorter C-terminal fragments.

Gastrointestinal Pharmacology Smooth Muscle Contraction Receptor Subtype Profiling

The N-Acetyl Derivative of CCK (27-33) Exhibits a 3-Fold Increase in Amylase Secretion Potency, Providing a Benchmark for Enhanced Stability and Activity

Chemical modification of CCK (27-33) to its N-alpha-acetyl derivative results in a significant enhancement of biological activity. In assays measuring amylase release from guinea pig pancreatic acinar cells, the acetyl-7-peptide amide was approximately 3 times more potent than the unmodified CCK (27-33) parent peptide [1]. This derivative also achieved a potency equal to that of the longer CCK 26-33 fragment, highlighting a structure-activity relationship where N-terminal protection improves functional efficacy.

Pancreatic Acinar Cell Assay Peptide Derivatization Exocrine Secretion

CCK (27-33) Elicits a Differential and Exaggerated Contractile Response in a Clinically Relevant Subgroup of Gallstone Patients

Ex vivo studies on human gallbladder muscle strips from patients with gallstones identified a 'sub-contractor' subgroup that showed an altered response to CCK fragments. In this subgroup, CCK (27-33) induced a contractile response that was 'several times higher' than that elicited by all other tested CCK fragments, including CCK 26-33 (CCK-8), N-Acetyl CCK 27-33, and CCK 25-33 [1]. This effect was not observed in stone-free control gallbladders or the 'contractor' subgroup, indicating a specific interaction with an altered receptor state.

Gallbladder Pathophysiology Clinical Pharmacology Ex Vivo Human Tissue

The Boc[diNle]CCK-7 Analog Confirms Equipotency with CCK-8 in Central and Peripheral Assays, Validating the Heptapeptide Core as the Minimal Pharmacophore for Full Efficacy

The protected analog Boc[Nle²⁸, Nle³¹]CCK 27-33 (Boc[diNle]CCK-7) demonstrates full equipotency with the native octapeptide CCK-8 across multiple functional assays. EC₅₀ values for gallbladder and ileum contraction were 3.2 nM and 3.0 nM, respectively, for the analog, closely matching the 6.0 nM and 2.0 nM values for CCK-8 [1]. Furthermore, both compounds produced similar effects in open field behavioral tests and decreased electrical self-stimulation behavior with comparable potency [2]. This demonstrates that the core heptapeptide sequence, when stabilized, can fully recapitulate the activity of the longer CCK-8.

Neuropharmacology Receptor Binding Peptide Engineering

CCK Receptor Subtype Selectivity Dictates that Only the Sulfated CCK (27-33) Fragment Can Effectively Engage CCK1 Receptors, a Key Differentiator from Gastrin and CCK-4

The CCK receptor family comprises two subtypes, CCK1 and CCK2, with distinct structural requirements for ligand recognition. The CCK1 receptor mandates the presence of a sulfated tyrosine within a carboxyl-terminal heptapeptide-amide for high-affinity binding and potent activation [1]. In contrast, the CCK2 receptor requires only the carboxyl-terminal tetrapeptide (Trp-Met-Asp-Phe-NH₂), a sequence shared by both CCK and gastrin. This fundamental difference means that while a CCK-4 fragment (CCK 30-33) can activate CCK2 receptors, it is a poor agonist for CCK1. Conversely, the full sulfated CCK (27-33) sequence is necessary for potent CCK1 engagement.

Receptor Pharmacology Binding Affinity CCK1 vs CCK2 Selectivity

Optimal Research and Industrial Application Scenarios for CCK (27-33) Based on Quantitative Differentiation Evidence


Receptor Subtype-Selective Pharmacological Tool for CCK1 Receptor Activation Studies

Given its sulfated heptapeptide structure, CCK (27-33) is the optimal choice for experiments requiring potent and selective activation of the CCK1 receptor subtype. This is directly supported by evidence that the CCK1 receptor mandates a sulfated tyrosine within the C-terminal heptapeptide for high-affinity binding, a requirement not met by CCK-4 or gastrin [5]. Procurement of sulfated CCK (27-33) is therefore non-negotiable for assays involving gallbladder contraction, pancreatic acinar cell secretion, or any other CCK1-mediated physiological or pathophysiological process.

Investigating Disease-Associated CCK Receptor Alterations in Human Gallstone Pathophysiology

The unique, exaggerated contractile response elicited by CCK (27-33) in a specific 'sub-contractor' subgroup of gallstone patients—where it produced 'several times higher' contractions than all other CCK fragments [5]—establishes this compound as an essential probe for gallbladder disease research. This application scenario is specifically for ex vivo human tissue studies aimed at characterizing CCK receptor structural or functional alterations associated with cholecystolithiasis, where the differential response to CCK (27-33) serves as a functional biomarker.

Reference Standard for Assay Development and Validation of Stabilized CCK Analogs

CCK (27-33) serves as the core pharmacophore for more stable and potent analogs like Boc[diNle]CCK-7. Evidence shows that this stabilized heptapeptide achieves equipotency with CCK-8 in both peripheral (EC₅₀ ~3 nM for smooth muscle contraction) and central nervous system assays [5][4]. Therefore, CCK (27-33) is the ideal reference standard for developing and validating new, enzyme-resistant CCK analogs intended for in vivo use, long-term cell culture experiments, or applications where native peptide stability is a limiting factor.

Delineating Central vs. Peripheral CCK Mechanisms in Behavioral and Satiety Research

The sulfation-dependent behavioral activity of CCK (27-33) [5] makes it a critical tool for dissecting the central mechanisms of satiety and anxiety. By comparing the effects of sulfated CCK (27-33) (active in behavioral models) with its non-sulfated counterpart (inactive even at high doses), researchers can specifically attribute observed in vivo effects to central CCK receptor activation, controlling for potential peripheral confounds. This application is essential for studies on feeding behavior, anxiety modulation, and the neurobiology of reward.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCK (27-33)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.